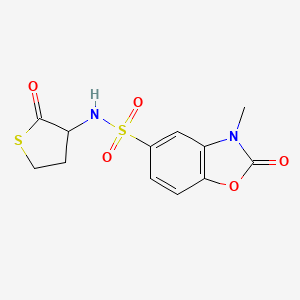
N-(9-oxo-9H-thioxanthen-2-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9-oxo-9H-thioxanthen-2-yl)methanesulfonamide, also known as TXAM, belongs to the thioxanthone family. It features a thioxanthone core with a methanesulfonamide substituent. This compound has garnered attention due to its photopolymerization properties and multifunctional behavior as a photoinitiator .
Preparation Methods
Synthetic Routes:: TXAM can be synthesized through various routes. One common method involves the reaction of 9-oxo-9H-thioxanthene-2-carboxylic acid with methanesulfonyl chloride, followed by amidation with ammonia or an amine. The resulting product is N-(9-oxo-9H-thioxanthen-2-yl)methanesulfonamide.
Reaction Conditions:: The reaction typically occurs under mild conditions, with suitable solvents and catalysts. Precise conditions may vary based on the specific synthetic route chosen.
Industrial Production:: While TXAM is not produced on a large scale industrially, its applications in photopolymerization have led to increased interest in its synthesis and utilization.
Chemical Reactions Analysis
Reactivity:: TXAM participates in several types of reactions:
Photopolymerization: Under LED exposure, TXAM initiates free radical polymerization, cationic polymerization, and mixed-mode polymerization.
Deep Photopolymerization: When combined with iodine salts (Iod), it triggers deep photopolymerization, yielding light-cured interpenetrating network (IPN) materials.
Photoinitiators: TXAM itself acts as a photoinitiator.
Iodine Salts: Used for deep photopolymerization.
Major Products:: The major products of TXAM-initiated polymerization include crosslinked polymers and IPN materials.
Scientific Research Applications
TXAM finds applications across various fields:
Chemistry: As a photoinitiator for polymerization processes.
Biology: In biomaterials and drug delivery systems.
Medicine: For controlled drug release and tissue engineering.
Industry: In coatings, adhesives, and 3D printing.
Mechanism of Action
The exact mechanism by which TXAM exerts its effects depends on the specific polymerization process. It involves the generation of radicals or cations upon light exposure, leading to polymer chain growth and crosslinking.
Comparison with Similar Compounds
TXAM’s uniqueness lies in its multifunctionality and ability to trigger deep photopolymerization. Similar compounds include other thioxanthones and photoinitiators.
Properties
Molecular Formula |
C14H11NO3S2 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-(9-oxothioxanthen-2-yl)methanesulfonamide |
InChI |
InChI=1S/C14H11NO3S2/c1-20(17,18)15-9-6-7-13-11(8-9)14(16)10-4-2-3-5-12(10)19-13/h2-8,15H,1H3 |
InChI Key |
GZGABLSPCYMMDZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11486131.png)
![8-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B11486142.png)
![N-(4-{[4-acetyl-5-methyl-1-(4-methylphenyl)-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11486145.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B11486146.png)
![N-(2-fluorophenyl)-2-{[5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11486161.png)

![N-(2-hydroxy-2-phenylethyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486167.png)
![2-[(2-Ethoxy-5-isopropylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11486169.png)

![2-amino-7-(3-bromo-4-fluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11486173.png)
![3,4-dimethoxy-N-[4-(pyridin-4-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B11486176.png)
![dimethyl 2,2'-[(5-methyl-2-sulfido-2,7-dihydro-1H-pyrazolo[3,4-d][1,3,2]diazaphosphinine-2,4-diyl)disulfanediyl]diacetate](/img/structure/B11486181.png)
![N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486182.png)

